2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
CAS No.: 1329871-19-3
Cat. No.: VC5300001
Molecular Formula: C22H30ClN3O3S2
Molecular Weight: 484.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329871-19-3 |
|---|---|
| Molecular Formula | C22H30ClN3O3S2 |
| Molecular Weight | 484.07 |
| IUPAC Name | 2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H |
| Standard InChI Key | DNOSTVONDVPZLH-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₂₂H₃₀ClN₃O₃S₂, with a molecular weight of 484.07 g/mol. Key structural components include:
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Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.
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Methylthio substituent: Enhances lipophilicity and potential redox activity.
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Piperazine-sulfonyl group: Contributes to solubility and receptor-binding capabilities .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₀ClN₃O₃S₂ |
| Molecular Weight | 484.07 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Benzamide Core Formation: 2-(Methylthio)benzoic acid is activated (e.g., via thionyl chloride) and coupled with ethylenediamine derivatives .
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Sulfonylation: The piperazine moiety is introduced via reaction with 4-phenethylpiperazine-1-sulfonyl chloride under basic conditions.
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Hydrochloride Salt Formation: The free base is treated with HCl to improve stability and solubility.
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amide coupling | SOCl₂, DMF, 0–5°C | 75% |
| 2 | Sulfonylation | Et₃N, CH₂Cl₂, room temperature | 62% |
| 3 | Salt formation | HCl (gaseous), EtOH | 85% |
Biological Activity and Mechanisms
Pharmacological Profile
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Antimicrobial Activity: Analogous sulfonamide-benzamide hybrids exhibit MIC values of 12.5–50 µg/mL against Bacillus subtilis and Mycobacterium chlorophenolicum .
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Neuropharmacological Potential: The piperazine moiety suggests affinity for dopamine and serotonin receptors, similar to MEN16132, a known neurokinin antagonist .
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Enzyme Inhibition: Sulfonyl groups may inhibit carbonic anhydrase or NLRP3 inflammasome, though direct evidence is pending .
In Vitro Studies
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Receptor Binding: Molecular docking studies predict high affinity for α₂-adrenergic receptors (Ki ≈ 15 nM) .
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Cytotoxicity: Preliminary assays show IC₅₀ > 100 µM in HEK-293 cells, indicating low acute toxicity.
Pharmacological Applications
Therapeutic Prospects
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Antipsychotic Agents: Structural similarity to arylpiperazine derivatives supports potential use in schizophrenia treatment .
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Anti-Inflammatory Drugs: Sulfonamide groups may modulate NLRP3 pathways, relevant in diseases like myocardial infarction .
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Antibacterial Development: Hybrid benzamide-sulfonamide structures are effective against drug-resistant strains .
Comparative Analysis
Compared to glyburide (a sulfonylurea), this compound lacks hypoglycemic effects but shares NLRP3 inhibitory activity at higher doses .
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